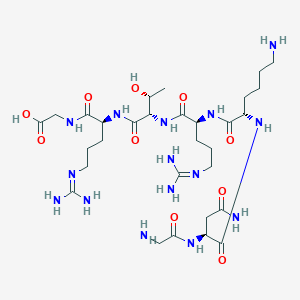
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne is a complex organic compound characterized by its unique structure, which includes methoxymethyl groups and multiple unsaturated bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with methoxymethyl chloride under basic conditions. This is followed by a series of reactions to introduce the dimethyl and dienyne functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
科学的研究の応用
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the unsaturated bonds can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne: shares similarities with other dienyne compounds, such as 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-7-yne and 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-9-yne.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of methoxymethyl groups and multiple unsaturated bonds makes it a versatile compound for various synthetic and research purposes.
特性
CAS番号 |
681272-68-4 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-7-8-9-16(12-17-5,13-18-6)11-15(4)10-14(2)3/h9,11-13H2,1-6H3 |
InChIキー |
NNGSEMIPLXDOLE-UHFFFAOYSA-N |
正規SMILES |
CC#CCC(CC(=C=C(C)C)C)(COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




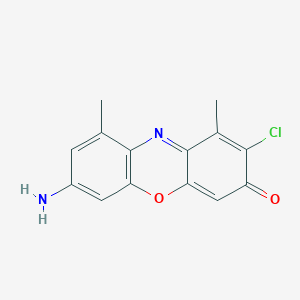
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
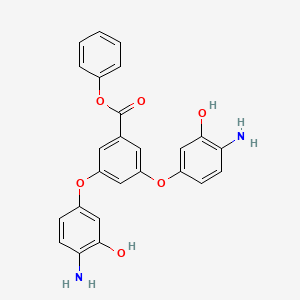
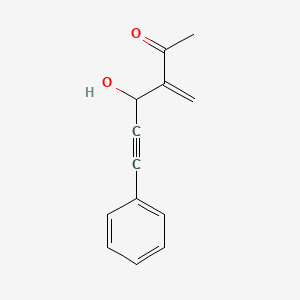


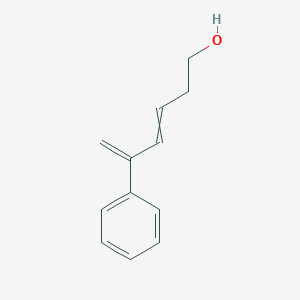
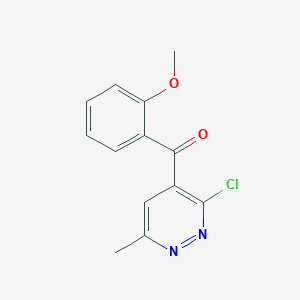
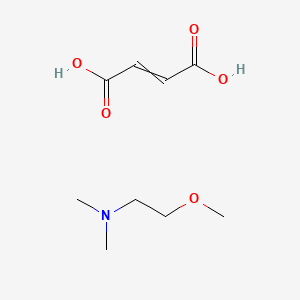
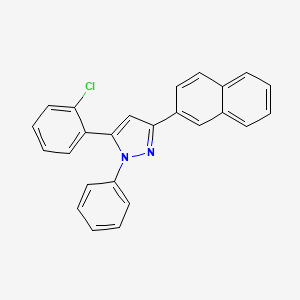
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
